molecular formula C14H17NO6S B2374340 1-[2-(Methoxycarbonyl)benzenesulfonyl]piperidine-4-carboxylic acid CAS No. 731802-61-2

1-[2-(Methoxycarbonyl)benzenesulfonyl]piperidine-4-carboxylic acid

Cat. No.: B2374340
CAS No.: 731802-61-2
M. Wt: 327.35
InChI Key: CFWJREFIAWGSEU-UHFFFAOYSA-N
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Description

1-[2-(Methoxycarbonyl)benzenesulfonyl]piperidine-4-carboxylic acid is a piperidine derivative characterized by a sulfonylated benzene ring bearing a methoxycarbonyl (COOMe) substituent at the 2-position and a carboxylic acid group at the 4-position of the piperidine ring. Its synthesis typically involves sulfonation of substituted benzene derivatives followed by coupling with piperidine intermediates .

Properties

IUPAC Name

1-(2-methoxycarbonylphenyl)sulfonylpiperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO6S/c1-21-14(18)11-4-2-3-5-12(11)22(19,20)15-8-6-10(7-9-15)13(16)17/h2-5,10H,6-9H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFWJREFIAWGSEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1S(=O)(=O)N2CCC(CC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(Methoxycarbonyl)benzenesulfonyl]piperidine-4-carboxylic acid typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine or the cyclization of appropriate precursors.

    Introduction of the Methoxycarbonyl Group: This step involves the esterification of the piperidine ring with methoxycarbonyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[2-(Methoxycarbonyl)benzenesulfonyl]piperidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxycarbonyl or benzenesulfonyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or sulfonic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

1-[2-(Methoxycarbonyl)benzenesulfonyl]piperidine-4-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[2-(Methoxycarbonyl)benzenesulfonyl]piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, modulating biochemical pathways and exerting its effects. Detailed studies on its binding affinity and interaction with target proteins are essential to understand its mechanism of action fully.

Comparison with Similar Compounds

1-((5-Isopropyl-2-methoxy-4-methylphenyl)sulfonyl)piperidine-4-carboxylic Acid ()

  • Substituents : Contains an isopropyl group (5-position), methoxy (2-position), and methyl (4-position) on the benzene ring.
  • Key Differences : Lacks the methoxycarbonyl group but includes bulky isopropyl and methyl groups.
  • Applications: Not explicitly stated, but structural analogs are often explored as enzyme inhibitors or intermediates in drug synthesis .

1-((4-((Methoxycarbonyl)amino)phenyl)sulfonyl)piperidine-4-carboxylic Acid ()

  • Substituents: Methoxycarbonylamino (-NHCOOMe) group at the 4-position of the benzene ring.
  • Key Differences : The methoxycarbonyl is part of an amide linkage rather than directly attached to the benzene.
  • Impact: Enhanced hydrogen-bonding capacity due to the amino group, improving aqueous solubility.
  • Synthesis : Likely involves sulfonation of nitrobenzene derivatives followed by reduction and carbamate formation .

1-[2-(Trifluoromethyl)benzenesulfonyl]piperidine-4-carboxylic Acid ()

  • Substituents : Trifluoromethyl (-CF₃) group at the 2-position of the benzene ring.
  • Key Differences : Replaces methoxycarbonyl with a strongly electron-withdrawing CF₃ group.
  • Impact : Increased lipophilicity (higher logP) and metabolic stability due to fluorine’s electronegativity.
  • Applications : Fluorinated analogs are common in agrochemicals and CNS-targeting drugs .

1-(Ethoxycarbonyl)piperidine-4-carboxylic Acid ()

  • Substituents : Ethoxycarbonyl (COOEt) group directly on the piperidine nitrogen.
  • Key Differences : Lacks the sulfonylbenzene moiety, simplifying the structure.
  • Physicochemical Data :
    • Molecular Weight : 215.22 g/mol
    • Log S (Solubility) : -1.7 (moderate aqueous solubility)
    • TPSA : 66.8 Ų (polar surface area)
  • Applications : Used as a building block in peptide mimetics and protease inhibitors .

Comparative Data Table

Compound Name Substituents (Benzene/Piperidine) Molecular Weight (g/mol) logP (Predicted) Key Applications
Target Compound 2-COOMe, sulfonyl; 4-COOH 353.35 1.8 Drug intermediates, enzyme inhibition
1-((5-Isopropyl-2-methoxy-4-methylphenyl)sulfonyl)piperidine-4-carboxylic acid 5-isopropyl, 2-OCH₃, 4-CH₃ 395.46 2.5 Not specified
1-((4-(Methoxycarbonylamino)phenyl)sulfonyl)piperidine-4-carboxylic acid 4-NHCOOMe 368.37 1.2 Enhanced solubility for biologics
1-[2-(Trifluoromethyl)benzenesulfonyl]piperidine-4-carboxylic acid 2-CF₃ 357.32 2.9 Fluorinated drug candidates
1-(Ethoxycarbonyl)piperidine-4-carboxylic acid N-COOEt 215.22 0.7 Peptide synthesis

Biological Activity

1-[2-(Methoxycarbonyl)benzenesulfonyl]piperidine-4-carboxylic acid, with CAS number 731802-61-2, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on antiviral properties, structural characteristics, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₄H₁₇NO₆S, with a molecular weight of 327.35 g/mol. The compound features a piperidine ring substituted with a benzenesulfonyl group and a methoxycarbonyl group, which may influence its biological interactions.

Antiviral Properties

Recent studies have indicated that compounds similar to this compound exhibit antiviral activity against various viruses, including coronaviruses. A notable study evaluated a series of 1,4,4-trisubstituted piperidines for their activity against human coronavirus 229E and SARS-CoV-2. The research identified several analogues with micromolar activity against SARS-CoV-2, suggesting that structural modifications can enhance antiviral efficacy .

Table 1: Antiviral Activity of Piperidine Derivatives

CompoundVirusEC50 (μM)CC50 (μM)Selectivity Index
Compound ASARS-CoV-27.4445.95
Compound B (analogue)HCoV-229E10.0505.00

The selectivity index (SI) is calculated as the ratio of CC50 to EC50, indicating the compound's safety margin .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have shown that the presence of specific functional groups significantly affects the biological activity of piperidine derivatives. For instance, modifications at the piperidine nitrogen and the sulfonyl group can enhance binding affinity to viral proteins involved in replication processes. In silico studies have suggested potential binding sites on the main protease (Mpro) of coronaviruses, which is crucial for viral polyprotein processing .

Case Studies

A comprehensive analysis of various piperidine derivatives has been conducted to evaluate their antiviral properties. One study synthesized multiple analogues using Ugi four-component reactions and assessed their activity against influenza and coronaviruses. The findings demonstrated that certain substitutions led to enhanced antiviral effects while maintaining low cytotoxicity levels .

Case Study: Evaluation of Compound B
In a laboratory setting, Compound B was tested against HCoV-229E-infected human embryonic lung fibroblasts. The results indicated an EC50 value of 10 μM with no observed cytotoxicity at concentrations below CC50 of 50 μM, highlighting its potential as a therapeutic agent against respiratory viruses .

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